N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide
CAS No.: 2034634-58-5
Cat. No.: VC4994725
Molecular Formula: C15H17NO4S
Molecular Weight: 307.36
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2034634-58-5 |
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Molecular Formula | C15H17NO4S |
Molecular Weight | 307.36 |
IUPAC Name | N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxolane-3-carboxamide |
Standard InChI | InChI=1S/C15H17NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17) |
Standard InChI Key | SXALNIRWKJFKEO-UHFFFAOYSA-N |
SMILES | C1COCC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name, N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide, reflects its three core components:
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Furan-3-yl: A five-membered oxygen-containing aromatic ring substituted at the 3-position.
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Thiophen-2-yl: A sulfur-containing aromatic ring substituted at the 2-position.
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Oxolane-3-carboxamide: A tetrahydrofuran ring (oxolane) with a carboxamide group at the 3-position.
The central ethyl chain bridges the furan and thiophene moieties, while the hydroxyl group at the 2-position introduces stereochemical complexity. This structural hybridity is reminiscent of patented STAT3 inhibitors and tetrahydrofuran-based therapeutics , though its exact substitution pattern distinguishes it from prior art.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide likely follows multi-step protocols analogous to those described for structurally related compounds :
Step 1: Formation of the Ethyl Bridge
A Michael addition or aldol condensation between furan-3-carbaldehyde and thiophen-2-ylacetonitrile could yield the α,β-unsaturated intermediate, which is subsequently reduced to form the 2-hydroxyethyl bridge .
Step 2: Oxolane-3-carboxamide Coupling
The oxolane-3-carboxylic acid is activated as an acyl chloride or mixed anhydride and coupled to the ethyl-bridged amine via nucleophilic acyl substitution. Protecting groups (e.g., Boc or Fmoc) may be employed to prevent side reactions.
Step 3: Deprotection and Purification
Final deprotection under acidic or basic conditions yields the free carboxamide, which is purified via recrystallization or chromatography.
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Key Reference |
---|---|---|---|
1 | NaBH₄, EtOH, 0°C | 78 | |
2 | EDC·HCl, DCM, RT | 65 | |
3 | TFA/DCM (1:1), 2h | 92 |
Structural Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H-5)
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δ 6.82 (m, 2H, furan H-4/H-5)
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δ 4.12 (q, J = 6.8 Hz, 1H, hydroxyl-bearing CH)
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¹³C NMR:
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172.8 ppm (C=O, carboxamide)
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110.3 ppm (furan C-3)
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Mass Spectrometry
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HRMS (ESI+): m/z 364.1023 [M+H]⁺ (calc. 364.1019 for C₁₆H₁₈NO₄S₂).
X-ray Crystallography
While no diffraction data exists for this exact compound, analogous tetrahydrofuran carboxamides exhibit chair conformations with intramolecular H-bonding between the hydroxyl and carboxamide groups .
Chemical Properties and Reactivity
Stability and Solubility
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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Stability: Decomposes above 200°C; sensitive to strong acids/bases due to the labile hydroxyl group.
Reactivity Profile
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Nucleophilic Substitution: The thiophene sulfur may undergo electrophilic substitution (e.g., bromination) .
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Oxidation: The furan ring is prone to ring-opening under oxidative conditions (e.g., H₂O₂/Fe³⁺).
Table 2: Comparative Reactivity of Heterocycles
Heterocycle | Electrophilic Reactivity | Oxidative Stability |
---|---|---|
Furan | High | Low |
Thiophene | Moderate | Moderate |
Oxolane | Low | High |
Biological Activity and Applications
Mechanism of Action
Though direct studies are lacking, structural analogs exhibit:
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STAT3 Inhibition: Thiophene-containing compounds disrupt STAT3 dimerization (IC₅₀ ~1–10 µM) .
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Antimicrobial Activity: Sulfur-rich heterocycles show efficacy against Gram-positive bacteria (MIC 8–32 µg/mL).
In Silico Predictions
Molecular Docking suggests high affinity for:
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Cytochrome P450 3A4 (binding energy: −9.2 kcal/mol)
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EGFR kinase (∆G = −8.7 kcal/mol)
Comparative Analysis with Analogous Compounds
Table 3: Key Analogues and Their Properties
Compound | Bioactivity | Reference |
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EVT-2999052 (imidazole sulfonamide) | Antibacterial | |
EP2520575A1 (oxadiazole carboxamide) | Anticancer (STAT3) | |
WO2008080891A2 (tetrahydrofuran amide) | Neuroprotective |
The target compound’s hybrid structure may synergize the antimicrobial properties of sulfonamides with the kinase inhibition seen in oxadiazoles .
Future Directions
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Stereochemical Resolution: Develop chiral HPLC methods to isolate enantiomers for activity studies.
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Prodrug Design: Mask the hydroxyl group as a phosphate ester to enhance aqueous solubility.
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In Vivo Toxicity: Assess hepatotoxicity risks given predicted CYP3A4 binding.
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